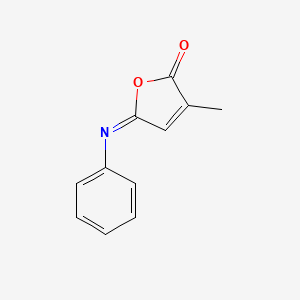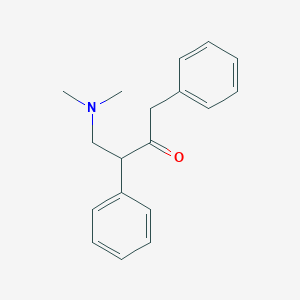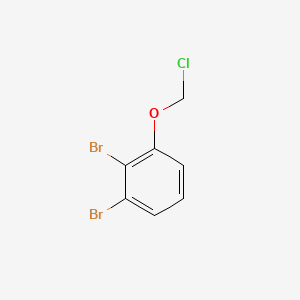
2-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide is a chemical compound with the molecular formula C16H18BrNO2. It is a pyridinium salt, which is often used in various chemical reactions and research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide typically involves the reaction of pyridine with benzyl bromide and ethyl oxalate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiolates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
2-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound can be used in biochemical assays and studies involving enzyme inhibition.
Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide
- 1-Benzyl-2-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide
- 1-(2-Ethoxy-2-oxoethyl)-2-methyl-3-(2-oxo-2-phenylethyl)-3H-benzimidazol-1-ium bromide
Uniqueness
2-Benzyl-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
74360-64-8 |
|---|---|
Molekularformel |
C16H18BrNO2 |
Molekulargewicht |
336.22 g/mol |
IUPAC-Name |
ethyl 2-(2-benzylpyridin-1-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C16H18NO2.BrH/c1-2-19-16(18)13-17-11-7-6-10-15(17)12-14-8-4-3-5-9-14;/h3-11H,2,12-13H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JWYQUKAMQYWZQU-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C[N+]1=CC=CC=C1CC2=CC=CC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Propan-2-yl)oxy]-1,3-dioxolane](/img/structure/B14445395.png)


![6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14445403.png)

![3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14445410.png)
![2,2'-({4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14445413.png)





